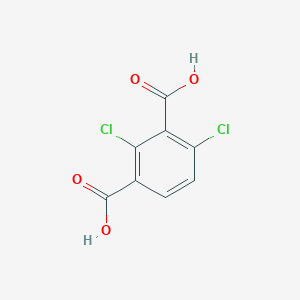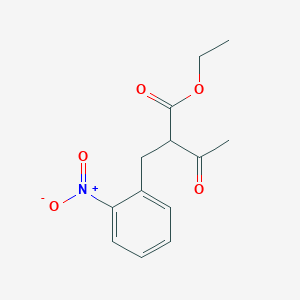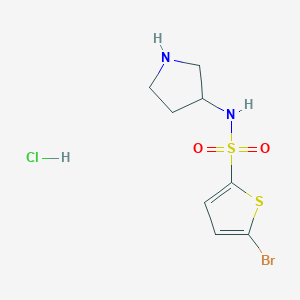
Butyl 3-cyclohexylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-cyclohexylpropanoate: is an organic compound with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol . It is an ester derived from the reaction between butanol and 3-cyclohexylpropanoic acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyl 3-cyclohexylpropanoate can be synthesized through the esterification reaction between butanol and 3-cyclohexylpropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to speed up the reaction. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Butyl 3-cyclohexylpropanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield butanol and 3-cyclohexylpropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols and acid or base catalysts.
Major Products:
Hydrolysis: Butanol and 3-cyclohexylpropanoic acid.
Reduction: Butyl alcohol and cyclohexylpropanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Chemistry: Butyl 3-cyclohexylpropanoate is used as a model compound in studies involving esterification and transesterification reactions. It helps in understanding the kinetics and mechanisms of these reactions.
Biology and Medicine:
Industry: In the fragrance and flavor industry, this compound is used for its pleasant odor. It is also used in the synthesis of other chemical compounds and as a solvent in various industrial applications.
Mécanisme D'action
The mechanism of action of butyl 3-cyclohexylpropanoate primarily involves its hydrolysis to yield butanol and 3-cyclohexylpropanoic acid. The ester bond is cleaved by the nucleophilic attack of water, facilitated by an acid or base catalyst. The resulting products can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Ethyl 3-cyclohexylpropanoate
- Methyl 3-cyclohexylpropanoate
- Propyl 3-cyclohexylpropanoate
Comparison: Butyl 3-cyclohexylpropanoate is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its analogs. For instance, the butyl group provides a different hydrophobic character and boiling point compared to ethyl or methyl esters. This uniqueness makes it suitable for specific applications in the fragrance and flavor industries where a particular scent profile is desired.
Propriétés
Numéro CAS |
60784-55-6 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
butyl 3-cyclohexylpropanoate |
InChI |
InChI=1S/C13H24O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h12H,2-11H2,1H3 |
Clé InChI |
XPJFMHLGCQSXCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)











